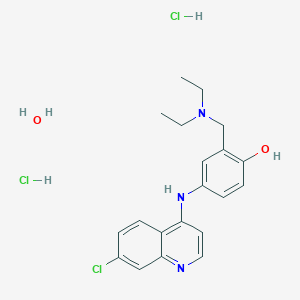
4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenoldihydrochloridehydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenoldihydrochloridehydrate is a chemical compound known for its significant applications in medicinal chemistry. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is often studied for its potential therapeutic properties, particularly in the treatment of malaria and other parasitic diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenoldihydrochloridehydrate typically involves multiple steps. One common method includes the reaction of 7-chloroquinoline with an amine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The intermediate product is then further reacted with diethylamine and formaldehyde to form the final compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenoldihydrochloridehydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further modified for specific applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenoldihydrochloridehydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as an antimalarial agent due to its ability to inhibit the growth of Plasmodium parasites.
Medicine: Research has shown its potential in treating autoimmune diseases and certain types of cancer by modulating immune responses.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenoldihydrochloridehydrate involves its interaction with heme, a component of hemoglobin. The compound inhibits the polymerization of heme into hemozoin, a non-toxic form, thereby causing the accumulation of toxic heme within the parasite, leading to its death. Additionally, it may interfere with DNA replication and repair mechanisms in cancer cells, contributing to its antitumor effects.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: An analog of chloroquine with an additional hydroxyl group, used in the treatment of autoimmune diseases.
Amodiaquine: Another antimalarial drug with a similar mechanism of action but different side effect profile.
Uniqueness
4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenoldihydrochloridehydrate is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its diethylamino group enhances its solubility and bioavailability, making it a promising candidate for further drug development.
Propiedades
Fórmula molecular |
C20H26Cl3N3O2 |
|---|---|
Peso molecular |
446.8 g/mol |
Nombre IUPAC |
4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;hydrate;dihydrochloride |
InChI |
InChI=1S/C20H22ClN3O.2ClH.H2O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*1H;1H2 |
Clave InChI |
INKJDMBYDIAGAU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzo[d]oxazol-2-yl)-N-(2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl)piperazine-1-carboxamide](/img/structure/B15247168.png)


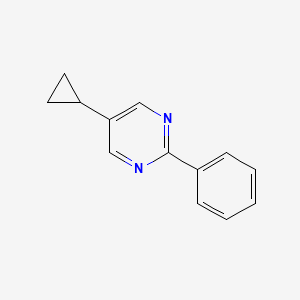
![4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol](/img/structure/B15247194.png)
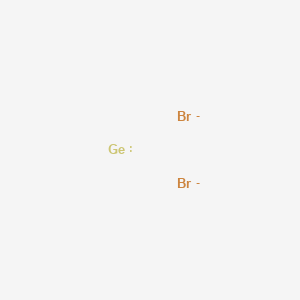
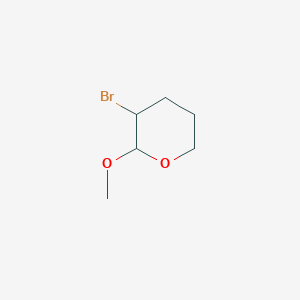
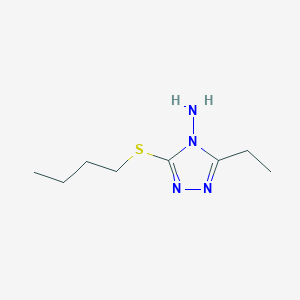

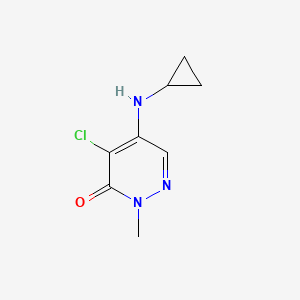
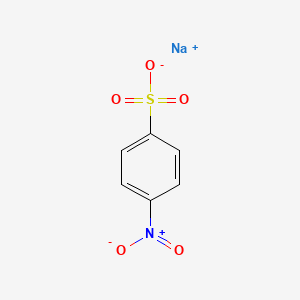
![rel-(3aR,6aR)-Ethyl4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15247243.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B15247267.png)
![tert-butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B15247273.png)
